Methyl4-chloropicolinatehydrochloride
Description
Contextualization of Pyridine (B92270) Derivatives in Chemical Research
Pyridine and its derivatives represent one of the most significant classes of heterocyclic compounds, playing a critical role in numerous scientific fields. nih.govtandfonline.com The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental structural motif found in a vast array of natural products, including essential vitamins and alkaloids. researchgate.net In medicinal chemistry, this structural unit is a key component in a multitude of pharmaceutical drugs. researchgate.net
The widespread application of pyridine derivatives stems from their diverse biological activities. Research has demonstrated that these compounds can exhibit antifungal, antibacterial, antioxidant, antiviral, and anticancer properties. nih.govtandfonline.comresearchgate.net Their versatility makes them a central focus for medicinal chemists in the design and synthesis of novel chemotherapeutic agents. tandfonline.comsciencepublishinggroup.com Beyond pharmaceuticals, pyridine derivatives are also crucial in the development of chemosensors, materials capable of detecting various ions and neutral molecules, due to the nitrogen atom's lone pair of electrons which can coordinate with metal ions. tandfonline.com The inherent chemical properties and biological significance of the pyridine core underscore the importance of functionalized analogues like Methyl 4-chloropicolinate hydrochloride in advancing chemical research.
Significance of Halogenated Pyridine Carboxylates as Strategic Synthetic Intermediates
Halogenated pyridine carboxylates, such as Methyl 4-chloropicolinate hydrochloride, are particularly valuable as strategic intermediates in organic synthesis. The presence of a halogen atom on the pyridine ring is of paramount importance because it provides a reactive handle for a wide range of chemical transformations. nih.gov The carbon-halogen (C-Hal) bond is a key functional group that enables numerous subsequent bond-forming reactions, including cross-coupling reactions, nucleophilic aromatic substitutions, and metallation reactions. nih.govnih.gov This reactivity is crucial in pharmaceutical and agrochemical research for diversifying candidate compounds to study structure-activity relationships. nih.govnsf.gov
The carboxylate group, in this case a methyl ester, offers an additional site for chemical modification. It can be readily converted into other functional groups such as amides, carboxylic acids, or alcohols, further expanding the synthetic possibilities. The combination of a halogen and a carboxylate group on the same pyridine scaffold makes these compounds bifunctional building blocks, allowing for sequential and regioselective modifications. This dual reactivity is highly sought after for the efficient and controlled synthesis of complex target molecules, solidifying the role of halogenated pyridine carboxylates as indispensable tools in modern synthetic chemistry. mountainscholar.org
Current Research Landscape and Underexplored Facets of Methyl 4-Chloropicolinate Hydrochloride
The current research involving Methyl 4-chloropicolinate hydrochloride primarily utilizes it as a key intermediate in the synthesis of targeted, high-value molecules. It is recognized as a useful compound in organic synthesis for creating more elaborate structures. chemicalbook.com For instance, it serves as a precursor in the preparation of certain anti-cancer drugs. chembk.com Furthermore, its core structure has been incorporated into the design and synthesis of novel inhibitors targeting Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. acs.org In these contexts, the compound is typically not the final product but a critical component that is modified through reactions at its chloro and ester functionalities.
Despite its application in specific synthetic routes, the broader synthetic potential of Methyl 4-chloropicolinate hydrochloride remains an area with underexplored facets. Much of the existing literature focuses on its role in well-defined, multi-step syntheses of specific bioactive molecules. There appears to be less exploration of its reactivity in a wider array of modern catalytic cross-coupling reactions or its use as a platform for generating diverse chemical libraries for high-throughput screening. The development of novel synthetic methods that leverage its unique electronic and steric properties could unlock new applications and synthetic pathways that are currently not realized.
Overview of Research Objectives and Potential Contributions to Synthetic Methodology
Future research centered on Methyl 4-chloropicolinate hydrochloride could pursue several key objectives to expand its utility and contribute to the advancement of synthetic methodology. A primary goal would be the development of novel, more efficient synthetic routes to access the compound itself and its derivatives. Exploring its reactivity profile under various modern catalytic conditions could reveal new and unexpected chemical transformations.
A significant potential contribution lies in utilizing Methyl 4-chloropicolinate hydrochloride as a versatile scaffold for the creation of diverse molecular libraries. By systematically exploring reactions at both the 4-position (via the chloro group) and the 2-position (via the methyl ester), a wide range of novel pyridine derivatives could be synthesized. These libraries could then be screened for biological activity, potentially leading to the discovery of new therapeutic agents. Furthermore, a deeper investigation into its role in organometallic chemistry and catalysis could establish it as a valuable ligand precursor. Ultimately, focused research on this compound could not only yield new molecules of interest but also provide synthetic chemists with new strategies and tools for constructing functionalized heterocyclic systems.
Data Tables
Table 1: Chemical and Physical Properties of Methyl 4-chloropicolinate
| Property | Value |
|---|---|
| CAS Number | 24484-93-3 jubilantingrevia.com |
| Molecular Formula | C₇H₆ClNO₂ ncats.io |
| Molecular Weight | 171.58 g/mol ncats.io |
| Appearance | Brown, Off-White to Beige, or Yellow Solid chemicalbook.comchembk.com |
| Melting Point | 50-52 °C chembk.com |
| Boiling Point | 264 °C at 760 mmHg echemi.com |
| Storage Conditions | Room Temperature, Recommended <15°C in a cool, dark place tcichemicals.com |
Table 2: General Biological Activities of Pyridine Derivatives
| Biological Activity | Reference |
|---|---|
| Antifungal | nih.govtandfonline.com |
| Antibacterial | nih.govresearchgate.net |
| Anticancer | tandfonline.comresearchgate.net |
| Antioxidant | nih.govtandfonline.com |
| Antiviral | nih.govtandfonline.com |
| Anti-inflammatory | nih.govtandfonline.com |
| Anticonvulsant | nih.govtandfonline.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H7Cl2NO2 |
|---|---|
Molecular Weight |
208.04 g/mol |
IUPAC Name |
hydron;methyl 4-chloropyridine-2-carboxylate;chloride |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H |
InChI Key |
PAGFSBPYVNFHAS-UHFFFAOYSA-N |
Canonical SMILES |
[H+].COC(=O)C1=NC=CC(=C1)Cl.[Cl-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 4 Chloropicolinate Hydrochloride
Retrosynthetic Analysis and Strategic Disconnections of the Pyridine (B92270) Ring System
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For Methyl 4-chloropicolinate hydrochloride, the primary disconnections reveal the key chemical transformations required for its synthesis.
The most logical retrosynthetic pathway involves three primary disconnections:
Salt Cleavage: The hydrochloride salt is disconnected to the free base, methyl 4-chloropicolinate. This is a standard acid-base transformation, typically achieved in the final step of the synthesis.
Ester Disconnection: The methyl ester is disconnected to the corresponding carboxylic acid, 4-chloropicolinic acid. This points to an esterification reaction as a key forward step.
C-Cl Bond Disconnection: The chloro-substituent at the C4 position is removed, leading back to a picolinic acid precursor. This highlights the critical challenge of regioselective chlorination.
An alternative, more complex approach involves disconnecting the pyridine ring itself, suggesting a de novo synthesis where the substituted ring is constructed from acyclic precursors. This can be advantageous if the required substitution pattern is difficult to achieve on a pre-formed ring.
The synthesis of substituted pyridines can be approached in two fundamental ways: functionalization of a pre-existing pyridine ring or the de novo construction of the ring from acyclic precursors. nih.gov
Functionalization of Pre-formed Pyridine Rings: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This electronic nature dictates its reactivity:
Nucleophilic Aromatic Substitution (SNAr): The C2, C4, and C6 positions are electron-poor and susceptible to attack by nucleophiles, especially if a good leaving group is present.
Electrophilic Aromatic Substitution (SEAr): This is generally difficult and requires harsh conditions, proceeding preferentially at the C3 and C5 positions. nih.gov
C-H Functionalization: Modern transition-metal-catalyzed reactions have become a powerful tool for directly converting C-H bonds to C-C or C-heteroatom bonds. nih.govresearchgate.net The challenge lies in controlling the regioselectivity (C2 vs. C3 vs. C4). researchgate.net For C4-functionalization, strategies often involve temporarily blocking the more reactive C2/C6 positions or utilizing specific directing groups or ligands to steer the catalyst to the desired position. beilstein-journals.orgnih.gov
De Novo Pyridine Synthesis: Constructing the ring allows for the precise placement of substituents from the outset. Classical methods include:
Hantzsch Dihydropyridine Synthesis: A multicomponent reaction condensing an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation. nih.gov
Bohlmann-Rahtz Pyridine Synthesis: Involves the condensation of an enamine with an α,β-unsaturated ketone. nih.gov
[4+2] Cycloadditions (Diels-Alder Reactions): These reactions have become a key approach, using azadienes or dienophiles containing nitrogen to construct the heterocyclic core, offering a wide range of possible substitution patterns. nih.gov
Carboxylate Ester Formation: The esterification of 4-chloropicolinic acid to its methyl ester is a critical step. Standard methods for esterification of carboxylic acids are generally applicable, but the specific properties of the heterocyclic starting material must be considered.
Fischer Esterification: This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., H₂SO₄). The equilibrium must be driven towards the product, often by removing water or using a large excess of methanol.
Reaction with Thionyl Chloride (SOCl₂): A highly effective method involves converting the carboxylic acid to an acyl chloride intermediate using SOCl₂, which is then reacted in situ with methanol. researchgate.net This is often a high-yielding, non-reversible process. The reaction of 2-picolinic acid with SOCl₂ can simultaneously chlorinate the ring and form the acyl chloride, which is then esterified upon the addition of methanol.
Other Methods: Reagents like oxalyl chloride can also be used to form the acyl chloride.
Hydrochloric Acid Salt Generation: The formation of the hydrochloride salt is typically the final step, designed to improve the compound's stability, crystallinity, and handling properties. This is achieved by treating a solution of the free base (methyl 4-chloropicolinate) in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) with a solution of hydrogen chloride (either gaseous HCl or a solution in an organic solvent). The salt then precipitates and can be isolated by filtration.
Introducing a chlorine atom specifically at the C4 position of the pyridine ring is the most significant synthetic challenge. The inherent electronic properties of the pyridine-2-carboxylic acid scaffold favor substitution at other positions. Several advanced strategies can be employed to achieve the desired regioselectivity.
Direct Chlorination with Catalyst Control: One of the most direct methods involves the reaction of a pyridine-2-carboxylic acid derivative with thionyl chloride in the presence of a specific catalyst. Research has shown that using bromine as a catalyst can direct chlorination to the C4 position, yielding 4-chloropyridine-2-carboxylic acid chloride with high selectivity. google.com This method is industrially advantageous as it combines chlorination and acyl chloride formation in a single step. google.com
Pyridine N-Oxide Chemistry: The oxidation of the pyridine nitrogen to an N-oxide dramatically alters the ring's reactivity. The N-oxide group activates the C2 and C4 positions for both electrophilic and nucleophilic attack. Regioselective chlorination of pyridine N-oxides can be achieved using reagents like oxalyl chloride or thionyl chloride, often favoring the C4 position. researchgate.net The resulting 4-chloro pyridine N-oxide can then be deoxygenated (e.g., using PCl₃) to furnish the desired 4-chloropyridine derivative.
Blocking Group Strategies: To circumvent the natural reactivity at the C2 position, a temporary blocking group can be installed. A recently developed method utilizes a simple maleate-derived blocking group on the pyridine nitrogen. This directs a Minisci-type radical reaction exclusively to the C4 position. nih.govchemrxiv.org After the C4-alkylation, the blocking group can be easily removed. nih.govchemrxiv.org While developed for alkylation, this principle of directing reactivity via N-acylation or similar modifications is a powerful tool for achieving C4 selectivity.
Metalation and Halogenation: Directing a metalating agent (like a strong base) to the C4 position is difficult due to the directing effect of the ring nitrogen towards C2. nih.gov However, specific conditions using reagents like n-butylsodium have been shown to selectively deprotonate pyridine at C4, creating a nucleophilic center that can be trapped with an electrophilic chlorine source (e.g., hexachloroethane). nih.gov
Precursor Compounds and Starting Material Derivations
The most common and economically viable starting material for the synthesis of Methyl 4-chloropicolinate hydrochloride is 2-picolinic acid (pyridine-2-carboxylic acid).
The industrial production of 2-picolinic acid is typically achieved through two main routes:
Oxidation of 2-Picoline: 2-Picoline (2-methylpyridine) is a readily available bulk chemical. It can be oxidized to 2-picolinic acid using strong oxidizing agents like potassium permanganate (KMnO₄) in a laboratory setting. wikipedia.org
Ammoxidation of 2-Picoline: A more common industrial process involves the ammoxidation of 2-picoline, which converts the methyl group into a nitrile group (2-cyanopyridine). wikipedia.org The resulting 2-cyanopyridine is then subjected to hydrolysis, typically under basic conditions followed by acidification, to yield 2-picolinic acid. chemicalbook.comgoogle.com
An alternative precursor could be 4-hydroxypicolinic acid , which could undergo chlorination to replace the hydroxyl group. However, the synthesis and subsequent chlorination of this precursor may be less direct than the regioselective chlorination of 2-picolinic acid itself.
| Precursor Compound | Common Derivation Method | Reagents |
| 2-Picolinic Acid | Oxidation of 2-Picoline | KMnO₄ |
| Ammoxidation of 2-Picoline, followed by Hydrolysis | O₂, NH₃, then H₂O/NaOH | |
| 2-Cyanopyridine | Ammoxidation of 2-Picoline | O₂, NH₃ |
| 4-Chloropicolinic Acid | Direct Chlorination of 2-Picolinic Acid | SOCl₂, Bromine (catalyst) |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction parameters is crucial for maximizing product yield, minimizing impurities, and ensuring an efficient, scalable process. Key variables include solvent, temperature, reaction time, and reagent stoichiometry.
A common synthetic route proceeds by reacting 2-picolinic acid with an excess of thionyl chloride, which serves as both the chlorinating agent and the solvent. The reaction is typically heated to reflux to ensure complete conversion. After the formation of 4-chloropicolinoyl chloride, the excess thionyl chloride is removed under vacuum. The crude acyl chloride is then carefully added to cold methanol to form the methyl ester.
Key Optimization Parameters:
Solvent: While thionyl chloride can act as the solvent, inert co-solvents can be used to moderate reactivity and improve handling. For the esterification step, the choice of solvent is critical; methanol acts as both solvent and reagent.
Temperature: Chlorination of the pyridine ring often requires elevated temperatures (e.g., reflux at 80-85°C) to overcome the activation energy barrier. google.com In contrast, the subsequent esterification of the highly reactive acyl chloride is performed at low temperatures (e.g., 0°C) to control the exothermic reaction and prevent side product formation.
Reagent Stoichiometry: An excess of thionyl chloride is used to drive the chlorination and acyl chloride formation to completion. The amount of catalyst (e.g., bromine or DMF) is critical; too little may result in slow or incomplete reaction, while too much could lead to side reactions.
Work-up Procedure: The final yield and purity are highly dependent on the work-up. Neutralization of the acidic reaction mixture with a base (e.g., NaHCO₃), followed by extraction with an appropriate organic solvent (e.g., ethyl acetate) and purification (e.g., crystallization or chromatography), is essential.
| Step | Reagent 1 | Reagent 2 | Catalyst | Temperature | Time | Yield |
| Chlorination/Acyl Chloride Formation | Pyridine-2-carboxylic acid | Thionyl Chloride | Bromine | 85°C | 3 h | High |
| Esterification | 4-Chloropicolinoyl chloride | Methanol | - | 0°C to RT | 1 h | ~57-90% |
| Salt Formation | Methyl 4-chloropicolinate | HCl (gas or solution) | - | 0°C to RT | < 1 h | Quantitative |
In the context of C-H functionalization approaches to pyridine synthesis, the choice of catalyst and ligand is paramount for controlling both reactivity and regioselectivity. Transition metals such as palladium, rhodium, nickel, and iridium are frequently used to activate C-H bonds. beilstein-journals.org The ligand bound to the metal center plays a crucial role in tuning the catalyst's electronic and steric properties, thereby dictating the outcome of the reaction.
Catalyst Choice: Palladium catalysts are widely used for C-H arylation, while rhodium and iridium are often employed for borylation and alkylation. beilstein-journals.orgnih.gov Nickel catalysts have emerged as a cost-effective and highly reactive alternative for a range of C-H functionalization reactions. acs.org
Ligand Effects on Regioselectivity: The ligand can influence which C-H bond is activated. For instance, in palladium-catalyzed olefinations, the use of a bidentate ligand like 1,10-phenanthroline can weaken the coordination of the palladium to the pyridine nitrogen via the trans-effect, promoting functionalization at the C3 position. beilstein-journals.org Chiral phosphine (B1218219) ligands, such as spiro phosphines, have been developed to achieve high enantioselectivity in nickel-catalyzed additions to pyridyl imines. acs.org For achieving C4-selectivity, ligands can be designed to sterically block the C2/C6 positions or electronically favor interaction at the C4 position.
The table below summarizes the effect of different catalytic systems on the regioselectivity of pyridine functionalization, illustrating the importance of catalyst and ligand screening in developing a synthesis for a specifically substituted target like Methyl 4-chloropicolinate.
| Metal Catalyst | Ligand Type | Reaction Type | Predominant Regioselectivity |
| Palladium (Pd) | 1,10-Phenanthroline | Olefination | C3 |
| Palladium (Pd) | P(n-Bu)Ad₂ | Arylation | C3/C4 (on EWG-pyridines) |
| Iridium (Ir) | Bipyridine | Borylation | C3/C5 |
| Rhodium (Rh) | Phosphine (dppe) | Alkylation | C2 |
| Nickel (Ni) / AlMe₃ | Amino-NHC | Alkenylation | C4 |
Solvent and Temperature Dependence in Reaction Efficacy
The synthesis of methyl 4-chloropicolinate hydrochloride is highly sensitive to reaction conditions, with solvent choice and temperature playing critical roles in determining reaction rate, yield, and purity. The predominant synthetic routes involve the chlorination and subsequent esterification of picolinic acid derivatives, where the efficacy of each step is directly influenced by these parameters.
A common method involves treating 2-picolinic acid with thionyl chloride (SOCl₂), which often serves as both the chlorinating agent and the solvent. The initial stage of this reaction, the formation of the acyl chloride intermediate, is typically conducted at elevated temperatures. For instance, one described synthesis heats the solution of 2-picolinic acid and thionyl chloride to 72°C for 16 hours, often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com Another variation specifies heating the mixture to 80°C. bio-conferences.org The temperature must be carefully controlled, as excessively high temperatures can lead to side reactions and degradation of the pyridine ring, while insufficient heat results in slow and incomplete conversion.
The choice of solvent significantly impacts the reactivity of the starting materials. Studies on the reactivity of pyridine carboxylic acids have shown that the rate constants are generally higher in protic solvents compared to aprotic ones. researchgate.net However, in the chlorination step using thionyl chloride, aprotic conditions are necessary. The use of polar aprotic solvents like DMF can facilitate the reaction. chemicalbook.compatsnap.com In some procedures, after the initial reaction with thionyl chloride, a high-boiling-point solvent like toluene (B28343) is added to help remove the excess SOCl₂ through azeotropic distillation under reduced pressure. chemicalbook.com
The subsequent esterification step, where methanol is introduced to react with the 4-chloropicolinoyl chloride intermediate, is also highly dependent on temperature. This step is typically exothermic, and temperature control is crucial to prevent side reactions. The addition of methanol is often performed at reduced temperatures, for example, in an ice bath to keep the internal temperature below 55°C. chemicalbook.com In other protocols, the reaction with methanol is conducted at room temperature. chemicalbook.com
An alternative approach begins with 4-chloropyridine-2-carboxylic acid, which is converted to its acyl chloride using oxalyl chloride in a solvent like methylene chloride. chemicalbook.com This reaction can be initiated at 0°C and then allowed to proceed at room temperature. chemicalbook.com The final esterification is then carried out by adding dry methanol. chemicalbook.com The selection of a solvent that is compatible with both reaction steps can streamline the process and reduce waste, a key consideration in process optimization. nih.gov Research into the esterification of carboxylic acids has demonstrated that polar aprotic solvents are generally favorable for the reaction. nih.gov
The following table summarizes the impact of different solvent and temperature conditions on the synthesis of methyl 4-chloropicolinate as reported in various studies.
| Starting Material | Chlorinating Agent | Solvent(s) | Temperature | Yield | Reference |
| 2-Picolinic acid | Thionyl chloride | Thionyl chloride, DMF, Toluene, Methanol | Stage 1: 72°C; Stage 2: <55°C | 85% | chemicalbook.com |
| 2-Picolinic acid | Thionyl chloride | Thionyl chloride, Methanol, Ethyl acetate | Stage 1: 80°C; Stage 2: Cooled in ice bath | 57% | |
| Picolinic acid | Thionyl chloride | Thionyl chloride, DMF, Methanol | 80°C | 79.7% (for acyl chloride) | bio-conferences.org |
| 4-chloropyridine-2-carboxylic acid | Oxalyl chloride | Methylene chloride, DMF, Methanol | Room Temperature | 90% | chemicalbook.com |
| 2-picolinic acid hydrochloride mixture | Thionyl chloride | Thionyl chloride, Toluene, Methanol | Reflux | >90% (initial step) |
Green Chemistry Approaches in Methyl 4-Chloropicolinate Hydrochloride Synthesis
Traditional synthetic routes for methyl 4-chloropicolinate hydrochloride often rely on reagents and solvents that are environmentally problematic, prompting research into more sustainable, "green" chemistry alternatives. The principles of green chemistry focus on reducing waste, using less hazardous materials, improving energy efficiency, and increasing atom economy. nih.gov
A significant drawback of conventional methods is the use of stoichiometric amounts of thionyl chloride or oxalyl chloride for the chlorination step. chemicalbook.comchemicalbook.com These reagents are hazardous and produce corrosive and toxic byproducts, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. chemicalbook.comgoogle.com A greener approach would involve catalytic methods for chlorination or developing synthetic pathways that avoid this step altogether.
Solvent selection is another critical area for improvement. Many protocols utilize chlorinated solvents like methylene chloride or excess thionyl chloride, which pose environmental and health risks. chemicalbook.comchemrxiv.org Green chemistry encourages the replacement of such solvents with more benign alternatives. nih.gov The ideal green solvent would be non-toxic, biodegradable, and sourced from renewable feedstocks. Research has explored the use of solvents like polyethylene glycol (PEG)-water solutions as benign reaction media for various organic syntheses. nih.gov Furthermore, process optimization that allows for consecutive reaction steps to be performed in a single solvent can significantly reduce waste by eliminating the need for solvent swaps and intermediate product isolations. nih.gov
Energy consumption is also a key consideration. Classical esterification methods often require high temperatures for extended periods to achieve high conversion, leading to significant energy use. mdpi.com The development of more active catalysts can enable reactions to proceed under milder conditions (lower temperature and pressure), thereby reducing the process's energy footprint. While strong mineral acids are effective catalysts, they present corrosion and separation challenges. mdpi.com Sustainable alternatives such as solid acid catalysts (e.g., sulfonated resins like Amberlyst) or Brønsted-acidic ionic liquids are being explored for esterification reactions. mdpi.com These catalysts are often recyclable and less corrosive, aligning with green chemistry principles. mdpi.com
Process intensification strategies, such as the use of microreactors, offer another avenue for greener synthesis. Microreactors provide enhanced heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields, improved selectivity, and reduced side-product formation. mdpi.com This technology can make chemical processes more efficient and less energy-intensive. mdpi.com
The following table contrasts traditional synthetic components with potential green chemistry alternatives applicable to the synthesis of methyl 4-chloropicolinate hydrochloride.
| Process Aspect | Traditional Method | Green Chemistry Alternative | Rationale for Change |
| Chlorinating Agent | Thionyl Chloride, Oxalyl Chloride | Catalytic chlorination, Alternative synthetic routes | Reduces hazardous reagents and toxic gaseous byproducts (SO₂, HCl). chemicalbook.com |
| Solvent | Methylene Chloride, Toluene | Water, Supercritical CO₂, Bio-based solvents, Ionic Liquids | Eliminates volatile organic compounds (VOCs) and chlorinated solvent waste. nih.govchemrxiv.org |
| Catalyst | Stoichiometric mineral acids (for direct esterification) | Solid acid catalysts (e.g., zeolites, resins), Enzymes, Ionic Liquids | Allows for catalyst recycling, reduces corrosion, and minimizes acidic waste streams. mdpi.com |
| Process Conditions | High temperature, Prolonged reaction times | Catalysis at lower temperatures, Process intensification (e.g., microreactors) | Reduces energy consumption and improves reaction efficiency and safety. mdpi.com |
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Chloropicolinate Hydrochloride
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Core
The electron-deficient nature of the pyridine ring, accentuated by the presence of the electron-withdrawing ester group and the nitrogen heteroatom, renders methyl 4-chloropicolinate susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at the C4 position, where the chloride atom acts as a leaving group.
Regioselectivity and Stereoelectronic Effects in Pyridine Functionalization
In SNAr reactions involving pyridine derivatives, the regioselectivity of the nucleophilic attack is a critical aspect. For 4-halopyridines, including methyl 4-chloropicolinate, the attack of a nucleophile is strongly favored at the C4 position. This preference is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. The intermediate formed by attack at the C4 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a stabilizing effect that is not possible with attack at the C3 or C5 positions.
The presence of the methoxycarbonyl group at the C2 position further influences the reactivity. As an electron-withdrawing group, it enhances the electrophilicity of the pyridine ring, thereby activating it towards nucleophilic attack. This activating effect is most pronounced at the C4 and C6 positions. Consequently, the inherent electronic properties of the substituted pyridine ring in methyl 4-chloropicolinate direct incoming nucleophiles to the C4 position, leading to the selective displacement of the chloride.
Ligand and Catalyst Dependencies in Cross-Coupling Reactions at the Pyridine Ring
Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide powerful methods for the functionalization of the pyridine ring of methyl 4-chloropicolinate. The success and selectivity of these reactions are highly dependent on the choice of catalyst and ligands.
Palladium- and nickel-based catalysts are commonly employed for these transformations. The selection of the phosphine (B1218219) ligand is crucial in modulating the reactivity and selectivity of the catalytic system. Bulky and electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), have been shown to be effective in the cross-coupling of challenging substrates like chloropyridines. These ligands facilitate the oxidative addition of the palladium(0) species to the C-Cl bond, a key step in the catalytic cycle.
The nature of the ligand can also influence the regioselectivity in di- or poly-halogenated pyridines. While methyl 4-chloropicolinate possesses a single chlorine atom, the principles of ligand-controlled regioselectivity are transferable. For instance, in related systems, the use of different ligands has been shown to direct the coupling to a specific position, sometimes overriding the inherent electronic preferences of the substrate.
The following table provides a general overview of typical conditions for cross-coupling reactions on chloropyridines, which can be adapted for methyl 4-chloropicolinate.
| Cross-Coupling Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, THF |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF |
Ester Functional Group Interconversions and Derivatizations
The methyl ester group at the C2 position of methyl 4-chloropicolinate hydrochloride provides a handle for a range of chemical transformations, allowing for the synthesis of various derivatives such as carboxylic acids, alcohols, aldehydes, and amides.
Acid-Catalyzed Hydrolysis and Transesterification Pathways
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-chloropicolinic acid, can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Transesterification, the conversion of one ester to another, can be accomplished by reacting methyl 4-chloropicolinate with a different alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) under acidic conditions would yield ethyl 4-chloropicolinate. The equilibrium of this reaction can be shifted towards the product by using a large excess of the reactant alcohol.
Reductive Transformations to Alcohols and Aldehydes
The ester group of methyl 4-chloropicolinate can be reduced to a primary alcohol, (4-chloropyridin-2-yl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Care must be taken as these reducing agents can also potentially reduce the pyridine ring under certain conditions.
Selective reduction to the corresponding aldehyde, 4-chloropicolinaldehyde, is a more challenging transformation that requires milder and more selective reducing agents. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can often achieve this partial reduction of esters to aldehydes.
Aminolysis Reactions for Amide Formation
Aminolysis, the reaction of the ester with an amine, provides a direct route to the corresponding amides. For instance, the reaction of methyl 4-chloropicolinate with methylamine (B109427) can yield 4-chloro-N-methylpicolinamide. chemicalbook.com This reaction is often carried out by heating the ester with the amine, sometimes in the presence of a catalyst or with the amine itself acting as the solvent. The reactivity of the amine and the steric hindrance around the ester group are key factors influencing the reaction rate. For less reactive amines, the conversion of the ester to a more reactive acyl chloride may be necessary prior to amidation.
The following table summarizes the transformation of the ester group in methyl 4-chloropicolinate to various derivatives.
| Desired Product | Reagent(s) | Typical Conditions |
| 4-Chloropicolinic acid | H₂O, H⁺ or OH⁻ | Acidic or basic hydrolysis |
| Ethyl 4-chloropicolinate | Ethanol, H⁺ or EtO⁻ | Acid- or base-catalyzed transesterification |
| (4-Chloropyridin-2-yl)methanol | LiAlH₄ | Anhydrous THF or Et₂O |
| 4-Chloropicolinaldehyde | DIBAL-H | Low temperature (e.g., -78 °C) |
| 4-Chloro-N-alkylpicolinamide | Alkylamine (R-NH₂) | Heating with amine |
Transformations Involving the Chloride Moiety
The chlorine atom at the 4-position of the pyridine ring is susceptible to a variety of substitution reactions, making it a key handle for molecular elaboration. These transformations can be broadly categorized into metal-catalyzed cross-coupling reactions and nucleophilic displacement reactions, alongside related carbonylative insertions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and chloropyridines are viable substrates for these transformations. The reactivity of the C-Cl bond in methyl 4-chloropicolinate hydrochloride is influenced by the electron-withdrawing nature of both the ester group and the protonated pyridine ring, which can facilitate oxidative addition to the palladium catalyst.
Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. While specific examples with methyl 4-chloropicolinate hydrochloride are not extensively documented in readily available literature, the general principles for chloropyridines apply. A typical catalyst system would involve a palladium(0) source, such as Pd(PPh₃)₄, and a suitable base to facilitate the transmetalation step. The choice of base is crucial, as it must be strong enough to deprotonate the boronic acid but not so strong as to cause unwanted side reactions with the ester group.
Heck Reaction: The Heck reaction involves the coupling of the chloropyridine with an alkene. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org The regioselectivity of the addition to the alkene is influenced by steric and electronic factors of both coupling partners.
Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the chloropyridine with a terminal alkyne. nih.gov It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. nih.gov The mild reaction conditions of the Sonogashira coupling make it a valuable tool in the synthesis of complex molecules. nih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. orgsyn.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds with sp³, sp², and sp hybridized carbon atoms. orgsyn.org Chloropyridines are effective electrophiles in Negishi couplings, often employing a palladium or nickel catalyst. orgsyn.org
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Boronic acid/ester | Pd(0) catalyst, Base | C(sp²)-C(sp²) |
| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C(sp²)-C(sp) |
| Negishi | Organozinc reagent | Pd or Ni catalyst | C(sp²)-C(sp³, sp², sp) |
Nucleophilic Displacement Reactions with Various Heteroatom Nucleophiles
The electron-deficient nature of the pyridine ring in methyl 4-chloropicolinate, particularly when protonated as the hydrochloride salt, makes the 4-position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a variety of heteroatom nucleophiles.
Amines: Both aliphatic and aromatic amines can act as nucleophiles to displace the chloride, leading to the formation of 4-aminopicolinate derivatives. The reaction is typically carried out in a suitable solvent, and a base may be required to neutralize the liberated HCl. The nucleophilicity of the amine and the reaction conditions will influence the rate and yield of the substitution.
Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the chloride to form 4-alkoxypicolinate esters. These reactions are generally performed in the corresponding alcohol as the solvent.
Thiols: Thiolates are excellent nucleophiles and readily displace the chloride from activated aromatic rings. nih.gov The reaction of methyl 4-chloropicolinate hydrochloride with a thiol in the presence of a base would yield a 4-(thio)picolinate ester.
The general mechanism for these SNAr reactions involves the attack of the nucleophile on the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate. The negative charge in this intermediate is stabilized by the electron-withdrawing ester group and the pyridinium (B92312) nitrogen. Subsequent expulsion of the chloride ion restores the aromaticity of the ring.
Carbonylative and Related Insertion Reactions
Palladium-catalyzed carbonylation reactions provide a direct route to introduce a carbonyl group into an organic molecule. Aryl and heteroaryl halides are common substrates for these transformations. In the case of methyl 4-chloropicolinate hydrochloride, a carbonylative coupling reaction could be employed to synthesize various carbonyl derivatives at the 4-position. For instance, in the presence of carbon monoxide and an alcohol, a palladium catalyst can facilitate the formation of a 4-alkoxycarbonylpicolinate. Similarly, using an amine as the nucleophile would lead to a 4-carbamoylpicolinate derivative.
Acid-Base Equilibria and Salt Formation Dynamics of the Picolinate (B1231196) Core
The picolinate core of methyl 4-chloropicolinate hydrochloride possesses distinct acid-base properties. The pyridine nitrogen is basic and can be protonated to form a pyridinium salt. The ester functionality, while generally considered neutral, can influence the basicity of the nitrogen atom through its electron-withdrawing inductive effect.
The hydrochloride salt form indicates that the pyridine nitrogen is protonated. The acidity of this pyridinium proton is a key characteristic of the molecule. For the parent methyl picolinate, the pKa of the protonated form is reported to be 2.21 (at 25°C). guidechem.comchemicalbook.com This value suggests that methyl picolinate is a weak base. The presence of the electron-withdrawing chlorine atom at the 4-position in methyl 4-chloropicolinate would be expected to further decrease the basicity of the nitrogen atom, resulting in a lower pKa for its conjugate acid.
The acid-base equilibrium can be represented as follows:
The position of this equilibrium is dependent on the pH of the solution. In acidic media, the protonated form (the hydrochloride salt) will predominate. As the pH increases, the pyridinium ion will be deprotonated to yield the free base form of methyl 4-chloropicolinate.
The formation of the hydrochloride salt is a dynamic process. Dissolving methyl 4-chloropicolinate in a solution of hydrochloric acid will lead to the protonation of the pyridine nitrogen. Conversely, treating the hydrochloride salt with a base will regenerate the neutral form of the ester. This acid-base behavior is crucial for its reactivity, as the protonated form is more activated towards nucleophilic attack on the pyridine ring.
Methyl 4 Chloropicolinate Hydrochloride As a Versatile Synthetic Building Block
Application in the Construction of Complex Heterocyclic Systems
The rigid, functionalized pyridine (B92270) core of methyl 4-chloropicolinate hydrochloride is a valuable platform for constructing intricate heterocyclic frameworks, including polycyclic systems that are often found in biologically active molecules and functional materials.
Annulation, the process of building a new ring onto an existing one, is a powerful strategy for generating polycyclic scaffolds, and methyl 4-chloropicolinate serves as a competent substrate for such transformations. The reactivity of the C4-chloro substituent is pivotal in these cyclization strategies. For instance, it has been employed as a key intermediate in the preparation of fused heterocyclic systems like pyrido[1,2-α]pyrimidines. echemi.com In a typical strategy, the chloro group is first displaced by a suitable nucleophile that contains a second reactive site. Subsequent intramolecular reaction, often promoted by a base or catalyst, leads to the formation of a new ring fused to the original pyridine core. This approach allows for the controlled construction of complex, multi-ring systems that are otherwise challenging to synthesize.
Table 1: Example of Polycyclic Scaffold Generation
| Starting Material | Key Transformation | Resulting Scaffold |
|---|
Parallel synthesis is a strategy used to efficiently generate large numbers of distinct but structurally related compounds in a short amount of time, a process crucial for creating chemical libraries for drug discovery. bgu.ac.il Methyl 4-chloropicolinate hydrochloride is an excellent substrate for such approaches due to its two distinct and orthogonally reactive functional groups. The C4-chloro group can be reacted with one library of nucleophiles (e.g., various amines or phenols), while the C2-ester can be modified using a second library of reagents (e.g., hydrolysis followed by amide coupling with different amines). This two-dimensional diversification strategy allows for the rapid generation of a large matrix of analogues from a single, readily available starting material, significantly expanding the chemical space explored. bgu.ac.ilnih.gov
Table 2: Illustrative Parallel Synthesis Scheme for Scaffold Diversity
| Step | Reagent Library A (Reacts at C4-Cl) | Reagent Library B (Reacts at C2-Ester after hydrolysis) | General Product Structure |
|---|---|---|---|
| 1 | R¹-NH₂ (Amines) | - | 4-Amino-substituted picolinate (B1231196) |
| 2 | R¹-OH (Alcohols/Phenols) | - | 4-Oxy-substituted picolinate |
Utility in Target-Oriented Synthesis and Fragment-Based Approaches
In target-oriented synthesis, the goal is to create a specific, often complex, molecule with a known function, such as a natural product or a designed pharmaceutical agent. Methyl 4-chloropicolinate has proven its value as an important intermediate in the synthesis of such targets. For example, it is a documented starting material in the multi-step synthesis of the anti-cancer drug Sorafenib. chembk.com It has also been used in the preparation of complex picolinamide (B142947) derivatives investigated as potential therapeutics. echemi.comchemicalbook.com
Fragment-based drug discovery (FBDD) is an alternative approach where small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target are identified and then optimized and linked together to produce a high-affinity lead compound. nih.govmdpi.com The methyl 4-chloropicolinate scaffold possesses ideal characteristics for a fragment: it is small, rigid, and contains functional groups that allow for controlled chemical elaboration to "grow" the fragment into a more potent inhibitor once a binding mode is identified. nih.gov
Role in the Synthesis of Picolinic Acid Derivatives and Related Bioisosteres
Methyl 4-chloropicolinate hydrochloride is a convenient precursor for a wide range of substituted picolinic acids. umsl.edu Picolinic acid and its derivatives are important in medicinal chemistry and act as bidentate chelating agents for various metal ions, including chromium, zinc, and iron. wikipedia.orgspectrumchemical.comresearchgate.net The synthetic route typically involves an initial reaction at the C4-chloro position, followed by saponification (hydrolysis) of the methyl ester to yield the free carboxylic acid. This allows for the introduction of diverse functionalities at the 4-position while preserving the synthetically crucial carboxylic acid group for later modification or for its role in biological activity. umsl.edu
In drug design, bioisosteres—functional groups with similar physical or chemical properties that can be interchanged to improve a molecule's characteristics—are frequently used. drughunter.com The carboxylic acid of the picolinic acid moiety can be replaced with known bioisosteres such as tetrazoles, hydroxamic acids, or acylsulfonamides to modulate properties like acidity, lipophilicity, and metabolic stability, potentially leading to improved drug candidates. nih.gov
Contributions to Chemical Libraries and Material Science Precursors
The same attributes that make methyl 4-chloropicolinate hydrochloride valuable for parallel synthesis also make it a key contributor to the generation of diverse chemical libraries. researchgate.net These libraries are essential resources for high-throughput screening campaigns aimed at discovering new lead compounds for drug development and other applications.
In material science, picolinate-based ligands are known to form stable coordination complexes and polymers with a variety of metal ions. uniupo.it These materials can exhibit interesting magnetic, optical, or catalytic properties. rsc.org Derivatives of methyl 4-chloropicolinate can serve as precursors to novel ligands for creating advanced materials. By modifying the 4-position, chemists can tune the electronic properties and steric bulk of the ligand, thereby influencing the structure and function of the resulting metal-organic framework or coordination polymer. rsc.org
Stereoselective Applications and Chiral Pool Integration
While methyl 4-chloropicolinate hydrochloride is an achiral molecule, it serves as a valuable scaffold for the synthesis of chiral molecules and for use in stereoselective applications. ncats.io Chirality can be introduced by reacting the picolinate core with chiral reagents or auxiliaries. A prominent example is the synthesis of enantiomerically pure compounds where the picolinate unit is coupled with a chiral amine, as seen in the preparation of (R)-picolinamide derivatives. chemicalbook.com In this context, the picolinate acts as a foundational component to which a stereocenter is appended.
Furthermore, chiral picolinate derivatives can be designed as ligands for asymmetric catalysis. For instance, by incorporating a known chiral scaffold like (S)-BINOL onto the picolinate structure, new chiral ligands can be created. rsc.org These ligands can then be used to form metal complexes that catalyze stereoselective reactions, demonstrating how the achiral starting material can be integrated into the world of chiral chemistry.
Advanced Spectroscopic and Chromatographic Characterization for Synthetic Validation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For Methyl 4-chloropicolinate hydrochloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques is employed to unambiguously assign every atom and confirm the connectivity of the molecule. The protonation of the pyridine (B92270) nitrogen to form the hydrochloride salt significantly influences the electronic environment of the aromatic ring, leading to characteristic changes in chemical shifts compared to its free base, Methyl 4-chloropicolinate.
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. In the hydrochloride salt, the pyridine nitrogen is protonated, leading to a general deshielding (downfield shift) of the aromatic protons compared to the free base due to the increased positive charge on the ring.
The spectrum is expected to show three distinct signals for the aromatic protons on the pyridine ring and one singlet for the methyl ester protons.
H-6 Proton: The proton adjacent to the nitrogen (C-6) is expected to be the most deshielded, appearing furthest downfield as a doublet.
H-3 Proton: The proton at the C-3 position is anticipated to appear as a small doublet.
H-5 Proton: This proton, located between the chloro-substituted carbon and the C-6 carbon, would likely appear as a doublet of doublets due to coupling with both H-3 and H-6, although coupling to H-3 is often small.
Methyl Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet, typically in the range of 3.9-4.0 ppm.
N-H Proton: The proton on the nitrogen atom, present in the hydrochloride form, is often broad and its chemical shift can be highly dependent on the solvent and concentration.
Table 1: Expected ¹H NMR Chemical Shift Assignments for Methyl 4-chloropicolinate hydrochloride (Note: Data is predicted based on the known spectrum of the free base and established effects of pyridine protonation. Exact values may vary based on solvent and experimental conditions.)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | > 8.7 | Doublet (d) | ~5-6 Hz |
| H-3 | > 8.1 | Doublet (d) | ~2 Hz |
| H-5 | > 7.8 | Doublet of Doublets (dd) | J ≈ 5-6 Hz, ~2 Hz |
| -OCH₃ | ~3.9-4.0 | Singlet (s) | N/A |
| N-H | Variable | Broad Singlet (br s) | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For Methyl 4-chloropicolinate hydrochloride, seven distinct signals are expected: five for the pyridine ring carbons, one for the carbonyl carbon of the ester, and one for the methyl carbon. Similar to the proton spectrum, the chemical shifts of the pyridine ring carbons are shifted downfield upon protonation.
Carbonyl Carbon (C=O): This carbon is the most deshielded non-aromatic carbon, typically appearing in the 160-170 ppm region.
Aromatic Carbons (Pyridine Ring): The five carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the chlorine atom (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) are expected to have characteristic shifts influenced by the electron-withdrawing effects of the substituents and the ring nitrogen.
Methyl Carbon (-OCH₃): The methyl carbon is the most shielded, appearing furthest upfield, typically around 50-55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Methyl 4-chloropicolinate hydrochloride
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 163 - 166 |
| C-2 | 148 - 152 |
| C-6 | 149 - 153 |
| C-4 | 144 - 148 |
| C-3 | 125 - 129 |
| C-5 | 127 - 131 |
| -OCH₃ | 52 - 55 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To confirm the assignments made in the 1D spectra and to definitively establish the molecular structure, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For Methyl 4-chloropicolinate hydrochloride, a COSY spectrum would show a correlation between the H-5 and H-6 protons, confirming their adjacent relationship on the pyridine ring. A weaker, long-range coupling might also be visible between H-3 and H-5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. The HSQC spectrum would show correlations between H-3 and C-3, H-5 and C-5, H-6 and C-6, and the methyl protons with the methyl carbon. This provides unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for mapping out the complete molecular skeleton. Key expected correlations include:
The methyl protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O) and to C-2.
The H-3 proton showing correlations to C-2, C-4, and C-5.
The H-6 proton showing correlations to C-2 and C-5.
These combined 2D NMR experiments would provide irrefutable evidence for the structure of Methyl 4-chloropicolinate hydrochloride, validating the synthetic outcome.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For an ionic compound like Methyl 4-chloropicolinate hydrochloride, soft ionization techniques are preferred.
ESI-MS is an ideal technique for analyzing salts. When Methyl 4-chloropicolinate hydrochloride is analyzed, the hydrochloride salt dissociates in solution, and the cationic species, the protonated form of Methyl 4-chloropicolinate, is detected. The expected ion would be [M+H]⁺, where M is the free base (Methyl 4-chloropicolinate).
Given the molecular formula of the free base, C₇H₆ClNO₂, the molecular weight is approximately 171.58 g/mol . Therefore, the ESI-MS spectrum is expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 172. The presence of chlorine would also result in a characteristic isotopic pattern, with a second peak at m/z 174 (the M+2 peak) with roughly one-third the intensity of the m/z 172 peak, corresponding to the natural abundance of the ³⁷Cl isotope.
While standard MS provides the nominal mass, HRMS measures the mass with very high precision (typically to four or more decimal places). This allows for the determination of the elemental composition of the ion. By comparing the experimentally measured exact mass to the theoretical exact mass, the molecular formula can be confirmed with a high degree of confidence.
The theoretical exact mass for the [M+H]⁺ ion of Methyl 4-chloropicolinate (formula C₇H₇³⁵ClNO₂⁺) is calculated to be 172.0165. An HRMS measurement that matches this value to within a few parts per million (ppm) would serve as definitive validation of the compound's elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For Methyl 4-chloropicolinate hydrochloride, the IR spectrum provides clear evidence for its key structural features.
The presence of the ester group is confirmed by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically observed in the 1720-1740 cm⁻¹ region. Another characteristic band for the ester is the C-O stretch, which appears in the 1250-1300 cm⁻¹ range. The aromatic pyridine ring gives rise to several absorptions, including C=C and C=N stretching vibrations between 1400-1600 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. The carbon-chlorine (C-Cl) bond is identified by a stretching vibration in the fingerprint region, typically around 700-800 cm⁻¹. Furthermore, as a hydrochloride salt, the protonated pyridine nitrogen (N⁺-H) exhibits a broad absorption band in the 2500-3000 cm⁻¹ region, often superimposed on the C-H stretching bands.
Purity assessment by IR spectroscopy involves comparing the spectrum of a synthesized batch against that of a highly pure reference standard. The presence of unexpected peaks may indicate impurities, such as residual starting materials (e.g., a broad O-H band from unreacted picolinic acid around 3000 cm⁻¹) or solvents. researchgate.netvscht.czlibretexts.org
Table 1: Characteristic IR Absorption Frequencies for Methyl 4-chloropicolinate hydrochloride
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N⁺-H (Hydrochloride) | Stretch (broad) | 2500 - 3000 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Ester C=O | Stretch (strong) | 1720 - 1740 |
| Aromatic C=C / C=N | Stretch | 1400 - 1600 |
| Ester C-O | Stretch | 1250 - 1300 |
| C-Cl | Stretch | 700 - 800 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by mapping electron density, from which bond lengths, bond angles, and torsional angles can be calculated with high precision. For picolinate (B1231196) derivatives, single-crystal X-ray diffraction reveals critical information about the molecular structure and the packing of molecules in the crystal lattice. nih.govuniupo.itresearchgate.net
While specific crystallographic data for Methyl 4-chloropicolinate hydrochloride is not publicly available, analysis of closely related halopyridine structures provides insight into the expected solid-state conformation. mdpi.comnih.gov The analysis would confirm the planarity of the pyridine ring and determine the orientation of the methyl ester substituent relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the hydrochloride proton and the chloride counter-ion, as well as potential π-stacking between pyridine rings, would be elucidated. nih.gov These interactions are crucial as they govern the crystal packing and influence the material's physical properties. Conformational analysis would focus on the torsion angle between the pyridine ring and the ester group, which can be influenced by steric and electronic effects of the substituents. nih.govnih.gov
Table 2: Representative Crystallographic Data for a Substituted Picolinate Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.13 |
| b (Å) | 15.24 |
| c (Å) | 9.55 |
| β (°) | 110.2 |
| Volume (ų) | 1110 |
| Z (molecules/unit cell) | 4 |
| Note: This data is illustrative for a related picolinate structure to demonstrate the type of information obtained from an X-ray crystallography study. |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis of Methyl 4-chloropicolinate hydrochloride, various chromatographic methods are indispensable for both analytical purity checks and preparative-scale purification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds and quantifying the main component and any impurities. A reversed-phase HPLC (RP-HPLC) method is typically employed for picolinate derivatives. sielc.comhelixchrom.comresearchgate.net In this method, the compound is dissolved in a suitable solvent and injected into a high-pressure stream of a mobile phase, which carries it through a column packed with a nonpolar stationary phase (e.g., C18).
Separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Purer compounds elute as sharp, symmetrical peaks. A UV detector is commonly used for detection, as the pyridine ring possesses a strong chromophore. ptfarm.plnih.gov For quantitative analysis, the area under the peak of Methyl 4-chloropicolinate hydrochloride is measured and compared to that of a certified reference standard at a known concentration. Purity is often expressed as a percentage of the total peak area. This method can detect impurities at very low levels (typically <0.1%).
Table 3: Typical RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Phosphate Buffer (pH ~3-4) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Column Temperature | 40°C |
As a salt, Methyl 4-chloropicolinate hydrochloride itself is non-volatile and thus not directly amenable to Gas Chromatography (GC) analysis. However, GC coupled with Mass Spectrometry (GC-MS) is an essential tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. chromatographyonline.comajrconline.org These impurities typically include residual solvents or unreacted volatile starting materials.
Headspace GC-MS is the preferred technique, where the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile impurities is injected into the GC system. The components are separated based on their boiling points and interaction with the GC column, and then identified by their unique mass spectra. This method is highly sensitive and can detect trace levels of solvents like methanol (B129727) (from esterification) or toluene (B28343) (used in processing), ensuring they are below pharmaceutically accepted limits. chemicalbook.com
Table 4: Potential Volatile Impurities Detectable by GC-MS
| Impurity | Origin / Function |
| Methanol | Reagent for esterification |
| Toluene | Reaction or extraction solvent |
| Thionyl chloride | Reagent for chlorination |
| Dichloromethane | Extraction solvent |
When high-purity material is required in quantities larger than a few milligrams, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger amounts of material. nih.gov It utilizes larger columns with greater diameters, higher flow rates, and larger sample injection volumes.
The goal of preparative chromatography is not analysis but isolation. A method developed on an analytical HPLC system is adapted for the preparative scale. Fractions of the eluent are collected as they exit the detector, and those containing the pure desired compound are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified Methyl 4-chloropicolinate hydrochloride. This method is highly effective for removing closely related impurities that are difficult to eliminate by crystallization alone.
Computational and Theoretical Investigations into Methyl 4 Chloropicolinate Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Methyl 4-chloropicolinate hydrochloride.
Electronic Structure: Calculations would likely begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms. Key electronic properties can then be derived from the optimized structure. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For Methyl 4-chloropicolinate hydrochloride, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group are expected to be regions of negative potential, while the hydrogen atoms and the area around the chlorine atom would exhibit positive potential.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the pyridine ring and the chlorine atom, while the LUMO would be centered on the pyridine ring and the carbonyl group of the ester.
Reactivity Prediction: Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These values can be used to predict how the molecule will interact with other chemical species.
Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For Methyl 4-chloropicolinate hydrochloride, the carbon atom of the carbonyl group is a likely site for nucleophilic attack, while the pyridine ring would be susceptible to electrophilic attack.
Table 1: Predicted Electronic Properties of Methyl 4-Chloropicolinate Hydrochloride
| Property | Predicted Characteristic |
|---|---|
| HOMO Energy | Relatively low, indicating moderate electron-donating ability. |
| LUMO Energy | Low, suggesting a good electron-accepting capability. |
| HOMO-LUMO Gap | Moderate, implying reasonable kinetic stability. |
| Dipole Moment | A significant dipole moment is expected due to the presence of electronegative atoms (N, O, Cl). |
| MEP Minima | Located near the nitrogen and oxygen atoms. |
| MEP Maxima | Located around the hydrogen atoms and the chlorine atom. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of Methyl 4-chloropicolinate hydrochloride, including its conformational flexibility and how it interacts with its environment, such as solvent molecules or other molecules in a condensed phase.
Conformational Analysis: While the pyridine ring is rigid, the ester group (–COOCH₃) can rotate around the C-C single bond connecting it to the ring. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations (rotamers). The simulations would likely reveal the preferred orientation of the methyl ester group relative to the pyridine ring, governed by steric and electronic effects.
Intermolecular Interactions: In the solid state or in solution, molecules of Methyl 4-chloropicolinate hydrochloride will interact with each other and with solvent molecules. MD simulations can model these interactions, which are primarily electrostatic in nature, including hydrogen bonding and dipole-dipole interactions. The hydrochloride salt form implies that the pyridine nitrogen is protonated, creating a pyridinium (B92312) cation. This positive charge will strongly influence intermolecular interactions, particularly with the chloride counter-ion and polar solvent molecules. Radial distribution functions (RDFs) can be calculated from the simulation trajectories to quantify the probability of finding other atoms or molecules at a certain distance from a specific atom in the target molecule, providing a detailed picture of the local molecular environment.
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving Methyl 4-chloropicolinate hydrochloride. A common reaction for esters is hydrolysis, which can be catalyzed by acid or base.
Reaction Pathway: For the acid-catalyzed hydrolysis of the methyl ester, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, intermediates, transition states, and products. The mechanism likely involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. Subsequent proton transfers and elimination of methanol (B129727) would yield the final carboxylic acid product (4-chloropicolinic acid).
Transition State Characterization: For each step in the reaction mechanism, the structure and energy of the transition state can be calculated. A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of that step. Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By determining the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed, providing valuable insights into the reaction kinetics.
Table 2: Predicted Parameters for the Hydrolysis of Methyl 4-Chloropicolinate Hydrochloride
| Parameter | Predicted Value/Characteristic |
|---|---|
| Activation Energy (Ea) | Expected to be moderate, consistent with a catalyzed reaction. |
| Rate-Determining Step | Likely the nucleophilic attack of water on the protonated ester. |
| Transition State Geometry | Tetrahedral-like geometry around the carbonyl carbon in the transition state for the nucleophilic attack. |
Predictive Spectroscopic Data Generation and Comparison with Experimental Results
Quantum chemical calculations can predict various types of spectra, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of Methyl 4-chloropicolinate hydrochloride can be predicted by calculating the harmonic vibrational frequencies. These calculations would predict the positions and relative intensities of the vibrational bands. Key predicted vibrational modes would include the C=O stretching of the ester group, C-Cl stretching, and various stretching and bending modes of the pyridine ring and the methyl group.
NMR Spectroscopy: The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. These calculations would predict the chemical shifts of the different hydrogen and carbon atoms in the molecule, which can be directly compared with experimental NMR spectra for structural confirmation.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). These calculations would provide information about the energies and intensities of the electronic transitions, which correspond to the absorption of light by the molecule. The predicted transitions would likely be of π → π* character, localized on the pyridine ring.
Table 3: Predicted Spectroscopic Data for Methyl 4-Chloropicolinate Hydrochloride
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| FT-IR | Strong C=O stretch (~1720-1740 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), Pyridine ring modes (~1400-1600 cm⁻¹). |
| ¹H NMR | Distinct signals for the pyridine ring protons and the methyl group protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, pyridine ring carbons, and the methyl carbon. |
| UV-Vis | Absorption bands in the UV region corresponding to π → π* transitions of the aromatic ring. |
Future Research Directions and Emerging Opportunities for Methyl 4 Chloropicolinate Hydrochloride
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of highly efficient and selective catalytic systems is crucial for expanding the synthetic utility of Methyl 4-chloropicolinate hydrochloride. Current research in pyridine (B92270) chemistry points toward several promising avenues. While palladium-catalyzed cross-coupling reactions are well-established for chloroarenes, there is a continuous effort to develop more robust and versatile catalysts. researchgate.net For instance, nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful method for joining two different electrophiles, such as a 2-chloropyridine (B119429) and an alkyl bromide. nih.govwisc.edu Future work could focus on adapting these nickel systems, potentially using specialized ligands like bathophenanthroline, to enhance the reactivity of the C4-Cl bond in Methyl 4-chloropicolinate hydrochloride. nih.govwisc.edu
Furthermore, exploring alternative transition metals beyond palladium and nickel could yield novel catalytic activities. Vanadium and cobalt complexes with picolinate-type ligands have demonstrated significant catalytic potential in oxidation reactions. mdpi.comacs.org Research into new metal-organic frameworks (MOFs), such as those based on zirconium, has also shown promise for catalyzing the synthesis of picolinate (B1231196) derivatives under ambient conditions. rsc.org The investigation of these and other novel catalytic systems could lead to new transformations that are currently challenging, offering improved yields, milder reaction conditions, and greater functional group tolerance.
Table 1: Promising Catalytic Systems for Pyridine Functionalization
| Catalyst System | Reaction Type | Potential Advantages for Methyl 4-chloropicolinate hydrochloride |
|---|---|---|
| Nickel/Bathophenanthroline | Cross-Electrophile Coupling | Enables coupling with other electrophiles (e.g., alkyl halides), avoiding pre-formation of organometallic reagents. nih.govwisc.edu |
| Palladium/Ligand Systems | Suzuki, Heck, Stille Coupling | Well-established for C-C bond formation; new ligands could improve reactivity and selectivity at the C4 position. researchgate.netcem.com |
| Copper-based Catalysts | Allylic Substitution | Useful for introducing chiral centers and complex alkyl fragments. researchgate.net |
| Vanadium(IV) Complexes | Oxidation | Potential for catalyzing selective oxidation reactions on the pyridine ring or substituents. mdpi.com |
Development of Asymmetric Transformations Utilizing the Pyridine Scaffold
The pyridine nucleus is a key component in a vast array of chiral molecules with significant biological activity. rsc.org Developing asymmetric transformations for Methyl 4-chloropicolinate hydrochloride is a compelling research direction for accessing novel, enantiomerically pure compounds. A key opportunity lies in enantioselective substitution reactions. For example, copper-catalyzed allylic substitutions of picolinate derivatives have been shown to proceed with high regio- and stereoselectivity, enabling the formation of new stereogenic carbon-carbon bonds. researchgate.net Adapting such methodologies to the Methyl 4-chloropicolinate scaffold could pave the way for synthesizing complex chiral molecules.
Another emerging area is the asymmetric dearomatization of pyridines, which transforms the flat, aromatic ring into a three-dimensional chiral structure. youtube.com This strategy has been successfully used in the synthesis of complex natural products like matrine-type lupin alkaloids. youtube.com Future research could investigate catalytic systems that enable the enantioselective dearomatization of Methyl 4-chloropicolinate hydrochloride, generating chiral piperidine (B6355638) derivatives that are valuable intermediates in medicinal chemistry.
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netchim.it For reactions involving potentially hazardous reagents or intermediates, or those that are highly exothermic, flow reactors provide superior control over reaction parameters like temperature and mixing due to their high surface-to-volume ratio. chim.it
Integrating the synthesis and derivatization of Methyl 4-chloropicolinate hydrochloride into flow chemistry platforms represents a major opportunity for scalable production. wiley-vch.de Organometallic reactions, which are often required for the functionalization of chloropyridines and can be difficult to manage on a large scale in batch, can be performed more safely and efficiently in continuous flow systems. wiley-vch.de Furthermore, automated flow platforms can facilitate high-throughput experimentation, rapidly screening different catalysts, reagents, and conditions to optimize reactions. cjps.org This approach not only accelerates the development of new synthetic routes but also provides a seamless path from laboratory-scale discovery to industrial-scale manufacturing of valuable chemical entities derived from Methyl 4-chloropicolinate hydrochloride. chim.itrsc.org
Interdisciplinary Applications and Collaborative Research Avenues in Chemical Science
The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.orgresearchgate.net This presents a significant opportunity for interdisciplinary research involving Methyl 4-chloropicolinate hydrochloride. As a versatile building block, it can be used to generate libraries of novel compounds for biological screening against various diseases. For example, pyridine derivatives have been investigated as anticancer agents, with some showing potent activity against cell lines like MCF-7 (breast cancer). rsc.org Similarly, chloropicolinate amides have been explored as novel inhibitors for Mycobacterium tuberculosis. acs.org
Collaborative efforts between synthetic chemists, computational chemists, and biologists are essential to exploit this potential fully. Computational modeling can help design and predict the properties of new derivatives, such as their ability to penetrate the blood-brain barrier for applications in neuro-oncology. nih.gov Collaboration with biochemists can facilitate the screening of new compounds against specific biological targets, such as enzymes or receptors. youtube.com These interdisciplinary partnerships can accelerate the discovery and development of new therapeutic agents and other functional molecules derived from Methyl 4-chloropicolinate hydrochloride.
Table 2: Potential Interdisciplinary Research Areas
| Field | Application of Methyl 4-chloropicolinate hydrochloride Derivatives | Collaborative Partner |
|---|---|---|
| Medicinal Chemistry | Synthesis of novel anticancer, antibacterial, and antiviral agents. rsc.orgacs.orgmdpi.com | Biologists, Pharmacologists |
| Neuro-oncology | Design of compounds with high glioblastoma cytotoxicity and brain tumor penetration. nih.gov | Computational Chemists, Medical Researchers |
| Materials Science | Development of novel ligands for metal complexes with specific catalytic or electronic properties. mdpi.com | Materials Scientists |
Investigation of Organometallic Chemistry Mediated Transformations
Organometallic cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation, and they represent a primary avenue for the functionalization of Methyl 4-chloropicolinate hydrochloride. cem.com The chloro-substituent at the C4 position is a prime handle for such transformations. While Suzuki-Miyaura coupling using organoboronic acids is a common strategy, challenges can arise with heterocyclic substrates. researchgate.netnih.gov
Future research should continue to explore a wider range of organometallic reagents to overcome these challenges and expand the scope of possible transformations. Nickel-catalyzed couplings involving alkyl Grignard reagents, organozinc, and tri-alkyl aluminum reagents are effective for introducing alkyl groups. nih.gov Palladium-catalyzed reactions with triorganoindium reagents have also been shown to proceed chemoselectively with dihalopyrimidines, suggesting their potential applicability to chloropyridines. nih.gov The direct cross-electrophile coupling of 2-chloropyridines with alkyl halides under nickel catalysis avoids the need to prepare organometallic reagents altogether, offering a more atom-economical approach. nih.govwisc.edu A systematic investigation of these diverse organometallic transformations will undoubtedly unlock new pathways for elaborating the structure of Methyl 4-chloropicolinate hydrochloride.
Q & A
Q. What are the best practices for curating and sharing spectral data for Methyl4-chloropicolinate hydrochloride in public databases?
- Methodological Answer :
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit raw NMR/HPLC data in repositories like PubChem or Zenodo with metadata tags (e.g., solvent, instrument model) .
- Use standardized formats (JCAMP-DX for spectra) to enhance cross-platform compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
